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Abstract

This technical guide provides a comprehensive overview of the aliphatic hydrocarbon 5-Ethyl-
2,2-dimethylheptane. It covers the systematic IUPAC nomenclature, physicochemical
properties, predicted spectral data, detailed experimental protocols for its synthesis and
analysis, and logical diagrams illustrating key procedural workflows. This document is intended
for researchers, scientists, and professionals in the fields of organic chemistry, analytical
chemistry, and drug development who require a detailed understanding of this branched
alkane. All quantitative data is presented in structured tables for clarity and comparative
purposes.

Introduction

5-Ethyl-2,2-dimethylheptane is a saturated hydrocarbon with the molecular formula C11H2a.
As a branched alkane, its physical and chemical properties are of interest in various
applications, including as a component in fuel mixtures and as a reference compound in
analytical chemistry. Understanding its synthesis, purification, and analytical characterization is
crucial for its effective use in research and development. This guide aims to consolidate this
information into a single, in-depth resource.

IUPAC Nomenclature
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The systematic naming of organic compounds follows the rules established by the International
Union of Pure and Applied Chemistry (IUPAC). The correct IUPAC name for the structure in
guestion, 5-Ethyl-2,2-dimethylheptane, is determined by a logical, step-by-step process.

Logical Workflow for IUPAC Nomenclature of 5-Ethyl-2,2-dimethylheptane
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Start with the chemical structure

Identify the longest continuous
carbon chain (the parent chain).

!

The longest chain has 7 carbons,
so the parent name is ‘heptane’.

}

Identify all substituent groups
attached to the parent chain.

;

Substituents are:
- Two methyl groups (-CH3)
- One ethyl group (-CH2CH3)

}

Number the parent chain from the end
that gives the substituents the
lowest possible locants.

}

Numbering from right to left gives locants 2, 2, and 5.
Numbering from left to right gives locants 3, 6, and 6.
The lowest set is 2, 2, 5.

}

Assemble the full IUPAC name.

Alphabetize substituents (ethyl before methyl).
Use prefixes for multiple identical groups (dimethyl).
Combine locants, prefixes, and the parent name.

5-Ethyl-2,2-dimethylheptane

Click to download full resolution via product page

Caption: IUPAC naming workflow for 5-Ethyl-2,2-dimethylheptane.
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Physicochemical and Spectral Data

A summary of the key physical, chemical, and predicted spectral properties of 5-Ethyl-2,2-
dimethylheptane is provided below.

Table 1. Physicochemical Properties of 5-Ethyl-2,2-dimethylheptane

Property Value Reference
IUPAC Name 5-Ethyl-2,2-dimethylheptane

Molecular Formula Ci11H24 [1]
Molecular Weight 156.31 g/mol [1]

CAS Number 62016-47-1 [2]

Boiling Point 169.4 - 172 °C [3114]
Density 0.7405 g/cm? (Predicted) [4]
Refractive Index 1.4159 (Predicted) [4]

Table 2: Predicted Spectroscopic Data for 5-Ethyl-2,2-dimethylheptane
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Spectroscopy Type

Predicted Data

1H NMR (CDCls)

Chemical Shifts (8, ppm): ~0.85 (s, 9H, C1-Hs &
2x -CHs on C2), ~0.88 (t, 6H, ethyl -CHs &
another terminal -CHs), ~1.1-1.4 (m, 8H,
methylene groups), ~1.5 (m, 1H, methine proton
on C5)

13C NMR (CDCls)

Chemical Shifts (8, ppm): ~11.5 (ethyl -CHs),
~14.2 (terminal -CHs), ~22.9, ~25.5, ~30.0,
~32.5, ~34.0, ~42.0 (methylene and methine

carbons), ~30.5 (quaternary carbon at C2)

Mass Spec (El)

Predicted m/z Fragments: 156 (M*, very weak
or absent), 127 ([M-CzHs]*), 99 ([M-CaHs]*), 57
(t-butyl cation, likely base peak), 43, 29

Infrared (IR)

Characteristic Absorptions (cm~1): 2960-2850
(C-H stretch), 1470-1450 (C-H bend,
scissoring), 1385-1365 (C-H bend, methyl rock)

Note: NMR and Mass Spec data are predicted based on standard chemical shift values and

known fragmentation patterns for branched alkanes. Actual experimental data may vary.

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of 5-Ethyl-2,2-

dimethylheptane are presented below.

4.1. Synthesis via Corey-House Reaction

The Corey-House synthesis is a versatile method for forming carbon-carbon bonds and is

suitable for preparing unsymmetrical alkanes like 5-Ethyl-2,2-dimethylheptane.

Reaction Scheme:

e 2 (CHs)3C-CHz-Li + Cul - [(CH3)3C-CHz]2CulLi + Lil
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e [(CH3)3C-CH2]2CulLi + Br-CH(CH2CH3s)2z - (CH3s)3C-CH2-CH(CH2CHs)2 + (CH3)3C-CH2-Cu +
LiBr

Materials:

1-bromo-2,2-dimethylpropane (neopentyl bromide)
e Lithium metal

o Copper(l) iodide (Cul)

e 3-bromopentane

e Anhydrous diethyl ether

e Saturated aqueous ammonium chloride (NH4Cl)

e Anhydrous magnesium sulfate (MgSQOa)

o Standard laboratory glassware (oven-dried)

e Inert atmosphere setup (Nitrogen or Argon)
Procedure:

o Preparation of Lithium Dialkylcuprate (Gilman Reagent):

o In a flame-dried, three-necked flask under an inert atmosphere, add lithium metal (2.2
equivalents) to anhydrous diethyl ether.

o Slowly add a solution of 1-bromo-2,2-dimethylpropane (2.0 equivalents) in anhydrous
diethyl ether to the lithium suspension.

o After the lithium has been consumed, cool the resulting alkyllithium solution to 0 °C.
o In a separate flask, add copper(l) iodide (1.0 equivalent) and cool to 0 °C.

o Slowly transfer the alkyllithium solution to the Cul slurry with vigorous stirring to form the
lithium di(neopentyl)cuprate solution.
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e Coupling Reaction:

o To the freshly prepared Gilman reagent at 0 °C, add 3-bromopentane (1.0 equivalent)
dropwise.

o Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
e Work-up and Purification:
o Quench the reaction by slowly adding saturated aqueous NHa4Cl.
o Separate the ethereal layer and extract the aqueous layer twice with diethyl ether.
o Combine the organic layers, wash with brine, and dry over anhydrous MgSOa.
o Filter the solution and remove the solvent by rotary evaporation.

o Purify the crude product by fractional distillation to obtain pure 5-Ethyl-2,2-
dimethylheptane.

4.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile organic
compounds like alkanes.

Instrumentation and Parameters:
e Gas Chromatograph: Agilent 7890B or equivalent
o Mass Spectrometer: Agilent 5977B MSD or equivalent

e Column: HP-5ms (30 m x 0.25 mm ID, 0.25 um film thickness) or equivalent non-polar
capillary column.

e Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
« Injector: Split/Splitless, operated in split mode (50:1) at 250 °C.

e Oven Program:
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o Initial temperature: 50 °C, hold for 2 minutes.
o Ramp: 10 °C/min to 250 °C.

o Hold: 5 minutes at 250 °C.

o MS Parameters:
o lon Source: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.
o Scan Range: m/z 40-300.
Sample Preparation:

o Prepare a stock solution of 5-Ethyl-2,2-dimethylheptane in hexane at a concentration of 1
mg/mL.

o Create a series of dilutions for calibration if quantitative analysis is required.
e Transfer an aliquot of the sample solution to a 2 mL GC vial.

Procedure:

Inject 1 pL of the prepared sample into the GC-MS system.
e Acquire the data according to the specified parameters.

e Analyze the resulting chromatogram to determine the retention time and the mass spectrum
of the eluted peak.

o Compare the obtained mass spectrum with the predicted fragmentation pattern for
identification.

Workflow Visualization
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The following diagram illustrates a comprehensive workflow from synthesis to final analytical
confirmation of 5-Ethyl-2,2-dimethylheptane.

Experimental Workflow: Synthesis and Analysis
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Synthesis (Corey-House)

Prepare Gilman Reagent:
[(CH3)3CCH2]2CulLi

Couple with 3-Bromopentane

Aqueous Work-up (NH4CI)

Purify via Fractional Distillation

Purified Product

Analysis

Prepare Sample in Hexane

Acquire Data
(Chromatogram & Mass Spectrum)

Data Analysis:
- Check Retention Time

- Compare Mass Spectrum
to Predicted Fragmentation

Confirmed Structure:
5-Ethyl-2,2-dimethylheptane

Click to download full resolution via product page

Caption: Workflow from synthesis to analysis of the target compound.
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Conclusion

This technical guide has detailed the fundamental aspects of 5-Ethyl-2,2-dimethylheptane,
from its systematic naming to its synthesis and analysis. The provided tables of
physicochemical and predicted spectral data serve as a valuable reference for researchers.
The detailed experimental protocols offer practical guidance for the laboratory synthesis and
characterization of this and similar branched alkanes. The logical workflow diagrams provide a
clear visual representation of the key processes involved. This compilation of information is
intended to support and facilitate further research and application of 5-Ethyl-2,2-
dimethylheptane in various scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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